molecular formula C10H7F3O2 B024423 3-(Trifluoromethyl)cinnamic acid CAS No. 779-89-5

3-(Trifluoromethyl)cinnamic acid

Cat. No. B024423
CAS RN: 779-89-5
M. Wt: 216.16 g/mol
InChI Key: KSBWHDDGWSYETA-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)cinnamic acid and its derivatives involves various methods, including copper-catalyzed decarboxylative trifluoroethylation of cinnamic acids, which showcases high functional group tolerance and excellent selectivity (Zhang et al., 2017). Another method involves the reaction of 4-aryl-6-(trifluoromethyl)-2H-pyran-2-ones with sodium azide, leading to highly functionalized CF3-1,2,3-triazoles (Usachev et al., 2011). These methods highlight the versatility and efficiency in synthesizing trifluoromethyl derivatives of cinnamic acid.

Molecular Structure Analysis

The crystal structure of trans-4-(trifluoromethyl) cinnamic acid has been determined, revealing significant insights into its molecular geometry and phase transitions at varying temperatures (Howard & Sparkes, 2008). This study contributes to a deeper understanding of the physical properties and stability of the compound under different conditions.

Chemical Reactions and Properties

Cinnamic acids undergo various chemical reactions, including superacid-catalyzed reactions and decarboxylative cyclizations, demonstrating the reactivity and versatility of these compounds (Rendy et al., 2004). The formation of dicationic intermediates and the ability to synthesize electron-deficient chalcones and heterocyclic chalcones are notable characteristics.

Physical Properties Analysis

The physical properties of 3-(Trifluoromethyl)cinnamic acid, including its phase behavior and crystal structure, have been extensively studied. Investigations into its polymorphic phase transformations provide valuable insights into the material's behavior under different thermal conditions (Ahn et al., 2001).

Chemical Properties Analysis

The chemical properties of 3-(Trifluoromethyl)cinnamic acid derivatives have been explored in various studies, highlighting their potential as intermediates in the synthesis of pharmaceuticals and agrochemicals due to the introduction of the trifluoromethyl group (Chu & Qing, 2014). These properties are crucial for enhancing chemical and metabolic stability, improving lipophilicity, and increasing protein bind affinity.

Scientific Research Applications

  • Photoreactive Compounds for Studying Biosynthesis : 4-[3-(trifluoromethyl) diazirinyl] cinnamic acid derivatives are effective for studying phenylpropanoid biosynthesis regulation (Hashimoto, Hatanaka, & Nabeta, 2000).

  • Cancer Intervention : Cinnamic acid has potential applications in cancer intervention by inducing differentiation and reducing the invasive capacity of human tumor cells (Liu, Hudgins, Shack, Yin, & Samid, 1995).

  • Medicinal Chemistry and Agrochemistry : The deoxofluorination of cinnamic acids with sulfur tetrafluoride yields trifluoromethyl-substituted aromatic compounds useful in medicinal chemistry and agrochemistry (Trofymchuk et al., 2020).

  • Antibacterial Agents : Trifluoromethylcinnamanilide Michael Acceptors show potential as antibacterial agents against resistant bacteria, useful in treating resistant infections (Strharsky et al., 2022).

  • Organic Synthesis and Catalysis : [t-3-Aryl-c-2-carboxy[or alkoxycarbonyl]-r-1-indanyl] acetic acids or esters are promising as a new class of organic compounds with applications in synthesis and catalysis (Al-Farhan, Keehn, & Stevenson, 1992).

  • Thermoelectric Power Generation and Chemical Sensing : Solid-state cinnamates synthesized with trivalent lanthanides and yttrium(III) demonstrate promising thermal behavior, suitable for applications in thermoelectric power generation and chemical sensing (Filho et al., 2003).

  • Trifluoromethylated (E)-Alkenes Synthesis : I2O5-promoted decarboxylative trifluoromethylation of cinnamic acids provides access to various trifluoromethylated (E)-alkenes with high selectivity (Shang, Li, & Liu, 2015).

Safety And Hazards

3-(Trifluoromethyl)cinnamic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The use of cinnamic acid provides an approach to the research and development of biobased plastics for the reduction of global warming caused by the increasing amounts of carbon dioxide in the atmosphere . Cinnamic acids in the metabolic systems of plants and microorganisms have been extensively studied . These cinnamates are reactive to ultraviolet (UV) light, and polymers based on these acids exhibit unique properties .

properties

IUPAC Name

(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-3-1-2-7(6-8)4-5-9(14)15/h1-6H,(H,14,15)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBWHDDGWSYETA-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061135, DTXSID90886895
Record name 3-[3-(Trifluoromethyl)phenyl]acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)cinnamic acid

CAS RN

67801-07-4, 779-89-5
Record name (2E)-3-[3-(Trifluoromethyl)phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67801-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(3-(trifluoromethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-(Trifluoromethyl)cinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067801074
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-[3-(Trifluoromethyl)phenyl]acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8061135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90886895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-m-(trifluoromethyl)cinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.061.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(trifluoromethyl)cinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-(TRIFLUOROMETHYL)CINNAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9LJ9ON37W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In an inert atmosphere, 3-(trifluoromethyl)benzaldehyde (13.26 g, 76.15 mmol) was dissolved in pyridine (58 ml) and malonic acid (15 g, 145 mmol) was added and the mixture was warmed to 50° C. followed by slow addition (over 5 minutes) of piperidine (5.8 ml, 58.6 mmol). The resulting suspension was warmed to 75° C. and stirring was continued for 3.5 h. The reaction mixture was cooled to 0° C. and poured onto an ice-cold solution of concentrated hydrochloric acid (12 M, 32 ml) in water (400 ml). The precipitated product was filtered off and dried at HV to give 14.21 g (68%) of 3-(3-trifluoromethyl-phenyl)-acrylic acid. LC-MS: tR=0.88 min; [M+H]+=no ionisation.
Quantity
13.26 g
Type
reactant
Reaction Step One
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
32 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 3-(trifluoromethyl)benzaldehyde (25 g, 144 mmol), malonic acid (28.8 g, 277 mmol), anhydrous pyridine (100 ml) and piperidine (2 ml) was heated under reflux for 4 hours. The mixture was poured onto fresh ice (300 g) and concentrated hydrochloric acid (78 ml). The solid product was collected, dried and recrystallised (1:1 IMS/water) to give 30 g (96% of theory) of 3-(trifluoromethyl) cinnamic acid as off-white needles.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
78 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trifluoromethyl)cinnamic acid
Reactant of Route 2
Reactant of Route 2
3-(Trifluoromethyl)cinnamic acid
Reactant of Route 3
Reactant of Route 3
3-(Trifluoromethyl)cinnamic acid
Reactant of Route 4
Reactant of Route 4
3-(Trifluoromethyl)cinnamic acid
Reactant of Route 5
Reactant of Route 5
3-(Trifluoromethyl)cinnamic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-(Trifluoromethyl)cinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.